

biosynthesis pathway of 8,3'-Diprenylapigenin

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Compound of Interest

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An In-depth Technical Guide on the Biosynthesis of 8,3'-Diprenylapigenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylated flavonoids are a class of specialized plant metabolites characterized by the attachment of one or more isoprenoid side chains to a flavonoid backbone. This structural modification enhances the lipophilicity and membrane affinity of the compounds, often leading to increased biological activity.[1][2] **8,3'-Diprenylapigenin**, a diprenylated flavone, has garnered interest for its potential pharmacological properties. Understanding its biosynthetic pathway is critical for metabolic engineering efforts aimed at its sustainable production and for the discovery of novel therapeutic agents.

This document provides a detailed overview of the core biosynthetic pathway leading to **8,3'- Diprenylapigenin**, summarizing the precursor molecules, key enzymatic steps, and regulatory aspects. It includes quantitative data on related enzymatic reactions, detailed experimental protocols for pathway analysis, and visualizations of the key processes.

Core Biosynthetic Pathway

The biosynthesis of **8,3'-Diprenylapigenin** is a multi-step process that combines two major metabolic routes: the phenylpropanoid pathway, which builds the C6-C3-C6 flavonoid scaffold, and the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, which supplies the prenyl donor molecule.[1][3] The pathway can be segmented into three main stages: formation

Foundational & Exploratory





of the apigenin core, synthesis of the prenyl donor, and the sequential prenylation of the apigenin backbone.

Stage 1: Phenylpropanoid and Flavonoid Synthesis The process begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions into 4-coumaroyl-CoA.[4] Chalcone synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This intermediate is subsequently cyclized by chalcone isomerase (CHI) to yield the flavanone naringenin.[5] Finally, the flavone backbone is created when flavone synthase (FNS) introduces a double bond into the C-ring of naringenin to produce apigenin.[4][6]

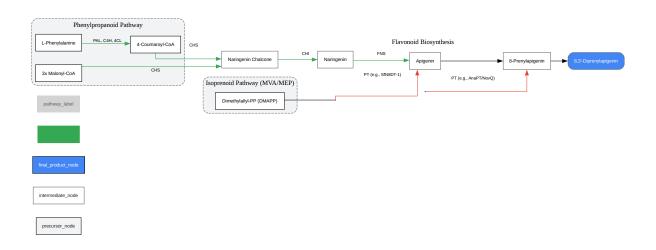
Stage 2: Isoprenoid Donor Synthesis The prenyl groups are derived from dimethylallyl diphosphate (DMAPP), which is synthesized via the MVA or MEP pathways.[3] DMAPP serves as the active isoprenoid donor for the prenylation reactions.

Stage 3: Stepwise Prenylation The apigenin core is believed to be prenylated in a stepwise manner by distinct prenyltransferase (PT) enzymes.

- First Prenylation (C-8): A flavonoid-specific prenyltransferase attaches a DMAPP group to the C-8 position of the apigenin A-ring. The enzyme SfN8DT-1 from Sophora flavescens, known to prenylate naringenin at the C-8 position, also demonstrates activity with other flavonoids and is a strong candidate for this step.[3][7][8]
- Second Prenylation (C-3'): A second prenyltransferase catalyzes the addition of another DMAPP group to the C-3' position of the B-ring of 8-prenylapigenin. While plant-based PTs often show strict regiospecificity for the A-ring, promiscuous microbial PTs, such as AnaPT and NovQ, have been shown to catalyze prenylation on the B-ring of flavonoids.[9][10] This suggests that a different type of PT is required for this second modification.

The complete proposed pathway is visualized in the diagram below.





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Caption: Proposed biosynthetic pathway of **8,3'-Diprenylapigenin** from L-Phenylalanine.

Key Enzymes in the Pathway

The synthesis of **8,3'-Diprenylapigenin** relies on several classes of enzymes. While the upstream enzymes of the phenylpropanoid pathway are well-characterized, the prenyltransferases are the key determinants for the final structure.



- Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate-CoA Ligase (4CL): These enzymes convert L-phenylalanine to 4-coumaroyl-CoA, the entry point into flavonoid synthesis.[4]
- Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the formation of the chalcone scaffold.[5]
- Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.[5]
- Flavone Synthase (FNS): A member of the 2-oxoglutarate-dependent dioxygenase (2-ODD) family or a cytochrome P450, it desaturates the C-ring of naringenin to form apigenin.[6]
- Prenyltransferases (PTs): These are the key enzymes for generating structural diversity.
 They catalyze the Friedel–Crafts alkylation of the flavonoid skeleton.[1][11] Plant flavonoid
 PTs are typically membrane-bound and exhibit high regio- and substrate specificity.[7][12]
 - C8-Prenyltransferase (e.g., SfN8DT-1): This enzyme from Sophora flavescens specifically transfers a dimethylallyl group to the C-8 position of flavanones like naringenin and can also use apigenin as a substrate.[3][8]
 - C3'-Prenyltransferase (Putative): An enzyme capable of prenylating the B-ring is required.
 Microbial PTs like AnaPT have been shown to catalyze C-3' prenylation, highlighting a potential source for such biocatalysts.[9]

Quantitative Data

Quantitative kinetic data for the specific enzymes involved in the **8,3'-Diprenylapigenin** pathway are limited. However, data from homologous enzymes acting on similar substrates provide valuable benchmarks for reaction efficiency.



Enzyme	Substrate (s)	Apparent K _m (µM)	kcat/K _m (s ⁻¹ M ⁻¹)	Divalent Cation	Source Organism	Referenc e(s)
SfN8DT-1	Naringenin, DMAPP	110 (Naringeni n)	N/A	Mg²+	Sophora flavescens	[7]
LaPT1	Genistein, DMAPP	30 (Genistein)	N/A	Mg²+, Mn²+	Lupinus albus	[13]
FgPT1	Naringenin, DMAPP	108.3	61.92	Ba ²⁺	Fusarium globosum	[14]
FgPT1	Liquiritigeni n, DMAPP	338.1	1.18	Ba ²⁺	Fusarium globosum	[14]

N/A: Data not available in the cited literature.

Experimental Protocols

Protocol: In Vitro Flavonoid Prenyltransferase Activity Assay

This protocol describes a method to determine the activity of a candidate prenyltransferase (PT) enzyme using microsomal protein extracts from recombinant yeast or plant tissues.

- 1. Reagents and Buffers:
- Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 10% (v/v) glycerol, 2 mM DTT.
- Reaction Buffer: 25 mM MOPS (pH 7.0), 1 mM DTT.
- Substrates: 10 mM stock of flavonoid (e.g., Apigenin, 8-Prenylapigenin) in DMSO; 10 mM stock of DMAPP in water.
- Cofactor: 1 M MgCl2 stock.
- · Stop Solution: Methanol (HPLC grade).



2. Microsome Preparation:

- Homogenize yeast cells or plant tissue expressing the PT gene in ice-cold Extraction Buffer.
- Centrifuge the homogenate at 10,000 x g for 15 min at 4°C to remove cell debris.
- Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.
- Discard the supernatant. Resuspend the microsomal pellet in a minimal volume of Reaction Buffer.
- Determine protein concentration using a Bradford assay.[15]
- 3. Enzymatic Reaction:
- In a microcentrifuge tube, prepare a 200 μL reaction mixture containing:
 - Reaction Buffer
 - 10 mM MgCl₂[15]
 - 100 μM flavonoid substrate
 - 100 μM DMAPP
 - 20 μg of total microsomal protein[16]
- Initiate the reaction by adding the microsomal protein.
- Incubate at 30°C for 30-60 minutes.[16]
- Terminate the reaction by adding an equal volume (200 μ L) of methanol.
- Vortex and centrifuge at 15,000 x g for 10 min to pellet precipitated protein.
- Analyze the supernatant for product formation using LC-MS/MS.



Protocol: LC-MS/MS Quantification of Prenylated Flavonoids

This protocol outlines a general method for the separation and quantification of prenylated flavonoids from in vitro assay samples or plant extracts.

- 1. Instrumentation and Columns:
- System: UPLC or HPLC system coupled to a triple-quadrupole mass spectrometer.[17]
- Interface: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in negative ion mode for flavonoids.[18]
- Column: C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.8 μm particle size).[16]
- 2. Mobile Phase:
- Solvent A: 0.1% Formic Acid in Water.
- Solvent B: 0.1% Formic Acid in Acetonitrile.[16]
- 3. Chromatographic Conditions:
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5-10 μL.
- Gradient:
 - o 0-1 min: 10% B
 - 1-8 min: Linear gradient from 10% to 95% B
 - 8-10 min: Hold at 95% B
 - 10-10.1 min: Linear gradient from 95% to 10% B
 - 10.1-12 min: Re-equilibration at 10% B







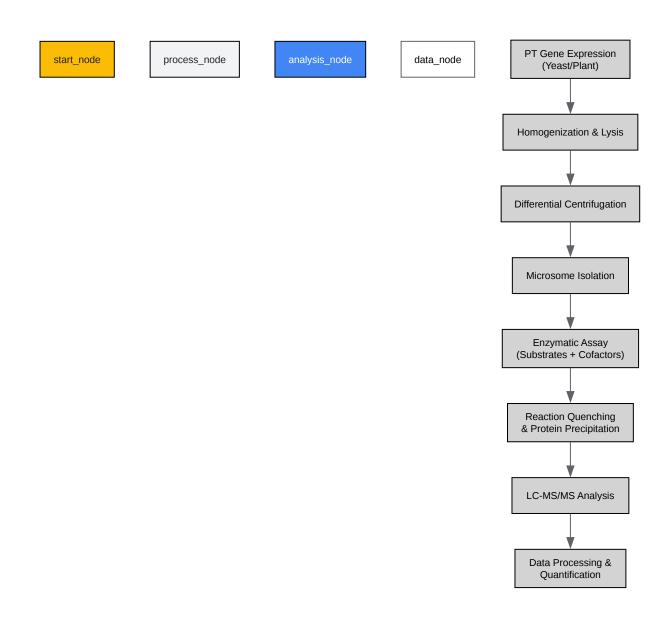
4. Mass Spectrometry Parameters:

- Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
- Transitions: Determine the specific precursor-to-product ion transitions for 8-prenylapigenin and **8,3'-diprenylapigenin** using authentic standards or by infusion.
- Optimization: Optimize cone voltage and collision energy for each transition to maximize sensitivity.

5. Quantification:

- Generate a standard curve using serial dilutions of an authentic 8,3'-Diprenylapigenin standard.
- Calculate the concentration in unknown samples by interpolating their peak areas against the standard curve.





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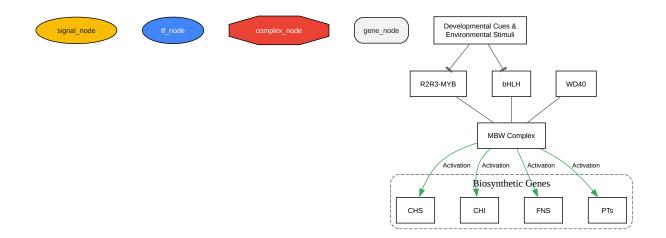
Caption: Workflow for prenyltransferase characterization and product quantification.

Regulatory Control of the Pathway



The biosynthesis of flavonoids, including prenylated derivatives, is tightly regulated at the transcriptional level. The expression of biosynthetic genes like CHS, CHI, FNS, and PTs is controlled by a combination of transcription factors (TFs), primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.

These TFs often form a ternary complex, known as the MBW complex (MYB-bHLH-WD40), which binds to specific cis-regulatory elements in the promoters of target genes to activate their transcription.[19] The tissue-specific accumulation of prenylated flavonoids, such as in the roots of Sophora flavescens, is a direct result of the localized expression of the relevant biosynthetic genes, including the prenyltransferases.[3][8] Environmental stimuli and developmental cues can modulate the activity of these TFs, thereby controlling the flux through the pathway and the profile of secondary metabolites produced.



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Caption: Transcriptional regulation model for flavonoid biosynthesis genes.



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